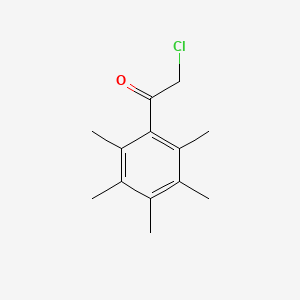

2-Chloro-1-(pentamethylphenyl)ethanone

Descripción

Significance of α-Haloketones in Organic Synthesis

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable in synthetic organic chemistry. bldpharm.com The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—allows for a wide range of selective transformations. bldpharm.com

These compounds are pivotal intermediates for constructing complex molecules, particularly various nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. bldpharm.comcymitquimica.com Their high reactivity makes them excellent alkylating agents and precursors in reactions like nucleophilic substitutions, Favorskii rearrangements, and the synthesis of important pharmaceutical compounds. chemicalbook.comnih.gov The versatility and synthetic value of α-haloketones have been extensively demonstrated in the literature, solidifying their role as essential building blocks for medicinal chemists and researchers. bldpharm.comnih.gov

Research Importance of Pentamethylphenyl Derivatives in Chemical Science

Pentamethylphenyl (Ph*) derivatives are aromatic compounds where a benzene (B151609) ring is substituted with five methyl groups. The pentamethylbenzene (B147382) moiety is electron-rich and sterically hindered, which significantly influences the reactivity of attached functional groups. rsc.orgresearchgate.net In pentamethylphenyl ketones, the steric bulk from the two ortho-methyl groups forces the aromatic ring to twist out of plane with the carbonyl group. rsc.orgnih.gov This twisted conformation leads to a distinctive and often unconventional reactivity profile compared to traditional aromatic ketones where the aromatic ring and carbonyl group are coplanar. rsc.orgresearchgate.net

The unique electronic and steric properties of the pentamethylphenyl group have made these derivatives valuable motifs in modern organic synthesis. rsc.orgnih.gov They have found applications in areas such as hydrogen borrowing catalysis, acceptorless dehydrogenation, and dynamic kinetic resolution. rsc.org Furthermore, the pentamethylphenyl group can be strategically cleaved and converted into other functional groups, enhancing its utility as a versatile control element in the synthesis of complex molecules. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPLVERXFNZFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)CCl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380204 | |

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57196-63-1 | |

| Record name | 2-chloro-1-(pentamethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Chloro 1 Pentamethylphenyl Ethanone

Direct Halogenation Approaches

Direct halogenation stands as the primary strategy for synthesizing 2-Chloro-1-(pentamethylphenyl)ethanone. This approach involves the direct reaction of a chlorinating agent with the enol or enolate form of 1-(pentamethylphenyl)ethanone, also known as pentamethylacetophenone.

Synthesis via α-Chlorination of 1-(Pentamethylphenyl)ethanone (Pentamethylacetophenone)

The core of the synthesis lies in the α-chlorination of the ketone. This reaction targets the carbon atom adjacent to the carbonyl group. The significant steric hindrance imparted by the pentamethylphenyl group is a key consideration, influencing the choice of reagents and reaction conditions. rsc.org

A variety of reagents are utilized for the α-chlorination of ketones, and their application can be extended to pentamethylacetophenone. The choice of reagent is critical for achieving high selectivity for mono-chlorination and avoiding undesired side reactions like dichlorination or aromatic ring chlorination. arkat-usa.org

Commonly employed chlorinating agents include:

Chlorine Gas (Cl₂): Direct chlorination using chlorine gas is a traditional method. The reaction often requires a catalyst to proceed efficiently.

Sulfuryl Chloride (SO₂Cl₂): This reagent is a convenient liquid source of chlorine and is frequently used for the α-chlorination of ketones. For instance, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone from 3-hydroxyacetophenone is effectively achieved using sulfuryl chloride in a mixed solvent system. nih.gov

N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle electrophilic chlorinating agent. It is often used for mild and selective α-chlorination of carbonyl compounds. arkat-usa.orgresearchgate.net Combinations of N-halosuccinimides with other reagents have been shown to be effective for selective α-monohalogenation. researchgate.net

Other Reagents: Other notable reagents include 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and trichloroisocyanuric acid (TCCA), which serve as effective sources of electrophilic chlorine. researchgate.netnih.gov Acetyl chloride, in the presence of a catalyst like ceric ammonium (B1175870) nitrate, can also achieve α-chlorination. arkat-usa.org

The reactivity and selectivity of these reagents can be influenced by the specific reaction conditions employed.

Catalysts play a crucial role in enhancing the rate and selectivity of the α-chlorination reaction. Both acid and metal-based catalysts have been investigated.

Metallic Aluminum Catalysts: A patented method for the synthesis of α-chloro ketones utilizes a catalyst system containing metallic aluminum, such as methylaluminum dichloride (MeAlCl₂) or dimethylaluminum chloride (Me₂AlCl). google.com In this process, chlorine gas is introduced to a solution of the ketone and the aluminum catalyst in a solvent like dichloromethane (B109758). This system was shown to be highly effective, achieving a product yield of over 90% for the chlorination of cyclopropylmethyl ketone. google.com The catalyst is believed to facilitate the chlorination process, leading to high conversion and selectivity towards the desired mono-chlorinated product. google.com

Acid Catalysts: Protic and Lewis acids are commonly used to catalyze the enolization of the ketone, which is the reactive intermediate in the electrophilic substitution pathway. p-Toluenesulfonic acid (p-TsOH) has been used in conjunction with reagents like DCDMH to promote α-chlorination. researchgate.net Similarly, silica (B1680970) gel has been employed as a catalyst for selective α-monochlorination reactions. researchgate.net

The selection of an appropriate catalyst is essential to control the reaction pathway and minimize the formation of byproducts such as the dichlorinated ketone.

Fine-tuning reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and reaction time.

Temperature Regimes: The reaction temperature must be carefully controlled. Many α-chlorination reactions are initiated at reduced temperatures (e.g., 15°C) to manage the reaction's exothermicity and improve selectivity, before potentially being allowed to warm. google.compitt.edu

Solvent Systems: The choice of solvent can significantly impact the reaction's outcome. Chlorinated solvents like dichloromethane are frequently used as they are inert under the reaction conditions. google.com Other solvent systems, such as mixtures of methanol (B129727) and ethyl acetate, have also been reported to be effective. nih.gov The solvent can also influence the product distribution; for example, using methanol as a solvent with DCDMH can favor α-monochlorination, while a deep eutectic solvent can lead to α,α-dichlorination. researchgate.net

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material while minimizing the formation of over-halogenated byproducts. Reaction times can range from one hour to several hours depending on the specific reagents and catalysts used. nih.govgoogle.com

Below is a table summarizing typical parameters for α-chlorination of ketones, which can be adapted for the synthesis of the target compound.

| Parameter | Typical Conditions | Rationale |

| Temperature | 15°C to Room Temperature | Controls reaction rate and selectivity, minimizing byproducts. google.com |

| Solvent | Dichloromethane, Methanol/Ethyl Acetate | Provides a medium for the reaction; must be inert to reagents. nih.govgoogle.com |

| Reaction Time | 1 - 4 hours | Ensures completion of the reaction without significant byproduct formation. nih.govgoogle.com |

Mechanistic Pathways of Halogenation

The α-chlorination of ketones like 1-(pentamethylphenyl)ethanone typically proceeds through an electrophilic substitution mechanism. Under acidic conditions, the ketone undergoes tautomerization to form its enol isomer. This enol is an electron-rich nucleophile that attacks an electrophilic chlorine source (e.g., Cl⁺ from SO₂Cl₂ or NCS). nih.gov

Alternatively, under basic conditions, a proton is removed from the α-carbon to form an enolate anion, which is an even stronger nucleophile that reacts with the electrophilic halogen.

While the electrophilic pathway is most common, radical substitution mechanisms can also occur, particularly under photochemical conditions. For example, visible light can induce the formation of a chlorine radical from certain precursors, which can then participate in a radical chain reaction to achieve α-chlorination. researchgate.netresearchgate.net

Advanced Synthetic Strategies Towards the this compound Core

Beyond classical direct halogenation, modern synthetic chemistry offers advanced strategies that could potentially be applied to the synthesis of this compound or its derivatives. These methods often provide improved selectivity, milder reaction conditions, or access to chiral products.

Catalytic Enantioselective Chlorination: For applications requiring enantiomerically pure α-chloro ketones, catalytic enantioselective methods represent the state-of-the-art. One innovative approach employs a chiral thiourea (B124793) catalyst and a nucleophilic chloride source, such as a simple aqueous NaCl solution. nih.gov This method proceeds through a mechanistically distinct pathway from traditional electrophilic chlorination and allows for the formation of highly enantioenriched α-chloro ketones under mild conditions. nih.gov

Visible Light-Induced Chlorination: Photoredox catalysis has emerged as a powerful tool in organic synthesis. A visible light-induced oxidative α-keto-dichlorination of aryl alkynes has been developed using CuCl₂ as a photoredox catalyst. researchgate.net This method generates a chlorine radical that adds to the alkyne. While this specific reaction produces a dichlorinated product from an alkyne, the principle of using visible light to generate reactive chlorine species could be adapted for the selective mono-chlorination of ketones under green and mild conditions. researchgate.net

These advanced strategies highlight the ongoing development in the field, offering potential future pathways for the synthesis of this compound with enhanced control and efficiency.

Utilization of Grignard Reactions and Nucleophilic Substitutions in Related Syntheses

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing ketones related to this compound, Grignard reagents can be reacted with acyl chlorides. wisc.eduacs.org This method is an important synthetic route to aryl ketones. wisc.edu To prevent the common side reaction where the Grignard reagent adds to the newly formed ketone, specialized reaction conditions can be employed. For instance, the addition of bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of the Grignard reagent, allowing for the selective synthesis of aryl ketones in high yields. wisc.eduacs.org

Nucleophilic substitution is a fundamental reaction for α-haloketones. jove.comjove.comup.ac.za These reactions typically proceed via an S(_N)2 pathway. jove.comjove.com The choice of nucleophile is crucial; less basic nucleophiles are generally used with α-halo ketones to avoid the formation of enolate ions, which can lead to side reactions. jove.comjove.com Strongly basic nucleophiles are generally avoided as they can lead to the generation of α-haloenolate ions. jove.com S(_N)1 reactions are unfavorable for these compounds because they would form a less stable carbocation at the α-position. jove.comjove.com

Table 1: Comparison of Nucleophilic Substitution Pathways for α-Halocarbonyl Compounds

| Reaction Pathway | Substrate | Nucleophile Type | Key Characteristics |

|---|---|---|---|

| S(_N)2 | α-Halo Ketones | Less Basic | Preferred pathway to avoid enolate formation. jove.comjove.com |

| S(_N)2 | α-Halo Acids | Strongly Basic | Reacts well; the acid first ionizes to its conjugate base. jove.comjove.com |

| S(_N)1 | α-Halocarbonyls | - | Unfavorable due to the formation of a destabilized α-carbocation. jove.comjove.com |

Functionalization of Pentamethylphenyl Precursors (e.g., Retro Friedel–Crafts Reactions to Form Acyl Bromides)

The Friedel-Crafts acylation is a cornerstone reaction for introducing an acyl group onto an aromatic ring, a key step in forming the pentamethylphenyl ketone structure. numberanalytics.comsaskoer.ca This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)) or iron(III) bromide (FeBr(_3)), to activate the acyl halide. saskoer.ca However, traditional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, leading to significant waste. researchgate.net

Modern methodologies are moving towards greener alternatives. For instance, methanesulfonic anhydride (B1165640) has been used to promote Friedel-Crafts acylations, yielding aryl ketones with minimal waste that contains no metallic or halogenated components. organic-chemistry.orgacs.org This approach is a significant step towards more sustainable chemical processes. organic-chemistry.org

Exploration of Stereoselective Synthesis Methodologies (e.g., Chiral Catalysis, Biocatalysis, Enantioconvergent Transformations)

The asymmetric α-chlorination of ketones is a highly sought-after process for producing enantiomerically enriched α-chloro ketones. nih.gov Organocatalysis has emerged as a powerful tool for these transformations. Chiral catalysts, such as those derived from Cinchona alkaloids or bifunctional chiral 2-aminobenzimidazole (B67599) derivatives, have been successfully employed. mdpi.comnih.govacs.org

For example, hybrid amide-based Cinchona derivatives have been used as phase-transfer catalysts for the enantioselective α-chlorination of β-keto esters, achieving high yields (up to 99%) and excellent enantiomeric excess (up to 97% ee) with catalyst loadings as low as 0.5 mol %. nih.govacs.org Another innovative approach uses a chiral thiourea catalyst in an enantioconvergent process where racemic α-keto sulfonium (B1226848) salts are converted to highly enantioenriched acyclic α-chloro ketones using nucleophilic chloride sources like aqueous NaCl solution. nih.gov This method is notable for its use of green and inexpensive chlorine sources. nih.gov

Table 2: Examples of Catalysts in Stereoselective α-Chlorination

| Catalyst Type | Substrate | Chlorine Source | Key Advantages |

|---|---|---|---|

| Hybrid Amide-Based Cinchona Alkaloids | β-Keto Esters | N-chlorosuccinimide (NCS) | High yields and enantioselectivity with low catalyst loading. nih.govacs.org |

| Chiral Thiourea | Racemic α-Keto Sulfonium Salts | Aqueous NaCl | Enantioconvergent; uses green and inexpensive chlorine source. nih.gov |

| Bifunctional Chiral 2-Aminobenzimidazole | β-Ketoesters and 1,3-Diketones | NCS | Catalyzes enantioselective stereodivergent α-chlorination. mdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comaarf.asia Key principles include waste prevention, maximizing atom economy, and using safer solvents and catalysts. numberanalytics.com

Development of Sustainable Solvent Systems (e.g., Solvent-Free Conditions, Ionic Liquids, Biodegradable Solvents)

The choice of solvent is a critical aspect of green chemistry. pharmacyjournal.in Ionic liquids (ILs) are considered greener solvent alternatives due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. eurekaselect.comchemijournal.comijbsac.org They are seen as environmentally friendly substitutes for volatile organic solvents. eurekaselect.comchemijournal.com The non-volatile nature of ILs stems from the strong electrostatic forces between their constituent ions. chemijournal.com In the context of Friedel-Crafts acylation, ionic liquids have been explored as recyclable solvents or catalyst supports, contributing to a lower environmental impact. numberanalytics.com Other green solvents, such as ethyl lactate (B86563) derived from corn, are also being utilized. pharmacyjournal.in Some reactions can be performed under solvent-free conditions, which significantly reduces waste. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comjk-sci.comwikipedia.org It is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. numberanalytics.comjocpr.comnumberanalytics.com A high atom economy indicates a more sustainable and efficient process. jocpr.commonash.edu

Strategies for waste minimization are crucial in chemical synthesis. numberanalytics.comnumberanalytics.comyale.edu This involves designing processes that produce as little waste as possible from the outset, which is preferable to treating waste after it has been created. numberanalytics.comaarf.asia In reactions like Friedel-Crafts acylation, minimizing waste can be achieved by using catalytic amounts of reagents instead of stoichiometric ones and by developing recyclable catalytic systems. numberanalytics.com

Design of Catalytic Processes for Increased Efficiency and Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry. numberanalytics.commonash.edu Catalytic reagents are preferred over stoichiometric ones because they can increase reaction efficiency, reduce energy requirements, and minimize waste. numberanalytics.comjk-sci.com In Friedel-Crafts acylations, there is a significant trend toward replacing traditional homogeneous catalysts like metal halides with heterogeneous solid acid catalysts. researchgate.netbenthamdirect.com

Heterogeneous catalysts, such as zeolites, clays, sulfated zirconia, and heteropolyacids, offer several advantages, including easier separation of the catalyst from the reaction mixture, and the potential for recycling and reuse. researchgate.netbenthamdirect.comroutledge.comacs.orgresearchgate.netdokumen.pub For example, sulfated zirconia has been shown to be an effective and highly selective catalyst for the acylation of benzene (B151609) with 4-chlorobenzoyl chloride, leading to the 100% selective formation of 4-chlorobenzophenone. rsc.org The development of highly active and durable heterogeneous catalysts is particularly important for continuous-flow syntheses, which are efficient and sustainable methods for producing fine chemicals. rsc.org

Based on the information available, there are no specific research findings detailing the energy-efficient synthesis of this compound through methods such as microwave-assisted synthesis or continuous flow chemistry.

While microwave-assisted organic synthesis is recognized as an eco-friendly method offering shorter reaction times and higher yields for a variety of reactions, specific protocols for its application in the synthesis of this compound are not documented in the provided search results. researchgate.net Similarly, continuous flow processes, known for their efficiency and scalability in chemical synthesis, have been applied to the preparation of various ketones, but a specific methodology for this compound is not described. uni-muenchen.ded-nb.infozenodo.org

General literature on pentamethylphenyl ketones highlights their unique reactivity due to the steric hindrance from the ortho-methyl groups, which influences their synthesis and reactions. rsc.orgnih.govresearchgate.net However, this information does not extend to specific energy-efficient synthetic protocols for the chloroethanone derivative .

Therefore, a detailed discussion, including data tables and specific research findings on the microwave-assisted or continuous flow synthesis of this compound, cannot be provided at this time due to a lack of available scientific literature on the subject.

Synthesis and Manufacturing

Common Synthetic Routes

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of pentamethylbenzene (B147382). niscpr.res.inchemguide.co.uk This reaction involves treating pentamethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). niscpr.res.inlibretexts.org The use of chloroacetyl chloride allows for the direct introduction of the chloroacetyl group onto the aromatic ring in a single step. niscpr.res.in

The reaction is typically performed in an inert solvent like carbon disulfide or nitromethane. niscpr.res.in The pentamethylbenzene, being highly activated by the five electron-donating methyl groups, readily undergoes electrophilic substitution.

Reaction Mechanisms

The mechanism of the Friedel-Crafts acylation begins with the reaction between the acylating agent, chloroacetyl chloride, and the Lewis acid catalyst (e.g., AlCl₃). libretexts.orgyoutube.com

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive electrophile, the acylium ion ([CH₂ClCO]⁺), which is stabilized by resonance. libretexts.orgyoutube.com

Electrophilic Aromatic Substitution: The electron-rich pentamethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. libretexts.org This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, along with HCl. libretexts.orgyoutube.com

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Pathways for Synthesis and Transformations

The primary route for the synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone is the Friedel-Crafts acylation of pentamethylbenzene (B147382) with chloroacetyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where the highly nucleophilic pentamethylbenzene ring attacks an electrophilic acylium ion. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the chloroacetyl chloride.

The generally accepted mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion ([CH₂ClCO]⁺) and a complex anion ([AlCl₄]⁻).

Electrophilic Attack: The electron-rich pentamethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached chloroacetyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step.

Transformations of this compound often center around the reactivity of the α-chloro ketone moiety. This functional group is susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles. The bulky pentamethylphenyl group can exert significant steric hindrance, influencing the rate and regioselectivity of these transformations.

Common transformations include:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alkoxides, and thiolates can lead to the formation of α-amino ketones, α-alkoxy ketones, and α-thio ketones, respectively.

Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. For this compound, this would likely lead to a rearranged pentamethylphenyl-substituted acid or ester, depending on the reaction conditions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, and the chloro group can be reductively cleaved.

Identification and Characterization of Reaction Intermediates

The identification and characterization of the transient intermediates in the synthesis of this compound are crucial for a complete understanding of the reaction mechanism.

Acylium Ion: The chloroacetylium ion ([CH₂ClCO]⁺) is the key electrophilic intermediate in the Friedel-Crafts acylation. Its existence is well-established in Friedel-Crafts chemistry. Spectroscopic techniques are instrumental in its detection and characterization.

Infrared (IR) Spectroscopy: Acylium ions exhibit a characteristic strong absorption band for the C≡O triple bond in the region of 2200-2300 cm⁻¹, which is significantly higher than the carbonyl stretching frequency of the corresponding acyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deshielding effect of the positive charge on the carbonyl carbon results in a downfield shift in the ¹³C NMR spectrum.

Sigma Complex (Arenium Ion): The formation of the sigma complex is the rate-determining step in the electrophilic aromatic substitution. This intermediate is a carbocation and is stabilized by resonance, with the positive charge delocalized over the aromatic ring. Due to the high reactivity and short lifetime of this intermediate, its direct observation is challenging. However, its structure and stability can be inferred from kinetic studies and computational modeling. The five methyl groups on the benzene (B151609) ring in pentamethylbenzene are strong electron-donating groups, which help to stabilize the positive charge in the arenium ion, thereby increasing the rate of reaction compared to unsubstituted benzene.

Below is a table summarizing the key intermediates and the techniques used for their characterization:

| Intermediate | Formula/Structure | Method of Characterization | Key Spectroscopic Features |

| Chloroacetylium Ion | [CH₂ClCO]⁺ | IR Spectroscopy, NMR Spectroscopy | IR: Strong C≡O stretch at ~2250 cm⁻¹¹³C NMR: Downfield shift of carbonyl carbon |

| Sigma Complex (Arenium Ion) | [C₆(CH₃)₅(COCH₂Cl)H]⁺ | Inferred from kinetic data, Computational modeling | - |

Kinetic Analysis of Key Reactions Involving this compound

The kinetics of the Friedel-Crafts acylation of pentamethylbenzene provide valuable information about the reaction mechanism and the factors influencing the reaction rate. The reaction is typically found to be first order with respect to the aromatic substrate, the acylating agent, and the catalyst.

The rate law can be expressed as: Rate = k[Pentamethylbenzene][Chloroacetyl chloride][AlCl₃]

This rate law is consistent with a mechanism where the formation of the acylium ion is a rapid pre-equilibrium, followed by a slower, rate-determining attack of the aromatic ring on the acylium ion.

Several factors can influence the rate of this reaction:

Nature of the Aromatic Substrate: The presence of five electron-donating methyl groups on the benzene ring makes pentamethylbenzene highly activated towards electrophilic attack, leading to a significantly faster reaction rate compared to benzene or less substituted alkylbenzenes.

Catalyst Concentration: Increasing the concentration of the Lewis acid catalyst generally increases the reaction rate by promoting the formation of the acylium ion.

Solvent Polarity: The polarity of the solvent can influence the rate of reaction. More polar solvents can stabilize the charged intermediates, potentially accelerating the reaction.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the Arrhenius equation.

Kinetic studies of the transformations of this compound, such as nucleophilic substitution reactions, would reveal the influence of the sterically demanding pentamethylphenyl group on the reaction rates. It is expected that the bulky nature of this group would decrease the rate of Sₙ2 reactions at the α-carbon due to steric hindrance.

The following table provides a hypothetical comparison of relative reaction rates for the Friedel-Crafts acylation of different aromatic substrates with chloroacetyl chloride, illustrating the activating effect of methyl groups.

| Aromatic Substrate | Relative Rate of Acylation (approximate) |

| Benzene | 1 |

| Toluene | 10² |

| Xylene | 10⁴ |

| Mesitylene | 10⁶ |

| Pentamethylbenzene | > 10⁸ |

This data highlights the profound effect of the electron-donating methyl groups in activating the aromatic ring towards electrophilic substitution.

Theoretical and Computational Chemistry Studies of 2 Chloro 1 Pentamethylphenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-1-(pentamethylphenyl)ethanone, DFT calculations would provide significant insights into its molecular geometry, electronic properties, and reactivity.

Conformational Analysis and Determination of Minimum Energy Structures

The conformational landscape of this compound is expected to be heavily influenced by the steric bulk of the pentamethylphenyl group. The presence of two ortho-methyl groups forces the aromatic ring to adopt a twisted conformation relative to the carbonyl group. rsc.orgrsc.orgcolab.ws This twisting minimizes steric repulsion between the methyl groups and the acetyl substituent.

A computational study on a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, using the DFT/B3LYP/cc-pVDZ method, revealed that different conformers of the molecule have very small energy differences. nanobioletters.com A similar potential energy surface scan for this compound would likely identify several low-energy conformers, with the most stable conformation being the one that optimally balances the steric and electronic interactions. The primary determinant of the minimum energy structure would be the dihedral angle between the plane of the pentamethylphenyl ring and the carbonyl group.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized on the electron-rich pentamethylphenyl ring, while the LUMO is likely centered on the carbonyl group and the C-Cl bond. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

In a DFT study of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. researchgate.net A similar analysis for this compound would provide a detailed picture of its electronic transitions and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Localized on the pentamethylphenyl ring |

| LUMO | -1.2 | Centered on the carbonyl and C-Cl bond |

| Energy Gap | 5.3 | Indicates moderate reactivity |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity and Site Selectivity

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would likely show a region of negative electrostatic potential (red color) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (blue color) would be expected around the hydrogen atoms of the methyl groups and the chloroacetyl group, making them potential sites for nucleophilic attack.

In the computational study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, the MEP map was used to account for its chemical reactivity and site selectivity. nanobioletters.com A similar analysis for the target compound would highlight the most probable sites for intermolecular interactions.

Thermodynamic Property Calculations (e.g., Reaction Enthalpies, Gibbs Free Energies)

DFT calculations can be employed to compute various thermodynamic properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These properties are essential for understanding the stability of the molecule and the feasibility of reactions in which it participates.

For instance, in a study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, thermodynamic properties were studied to understand its molecular characteristics. nanobioletters.com For this compound, calculating the reaction enthalpies and Gibbs free energies for potential reactions, such as nucleophilic substitution at the alpha-carbon, would provide valuable insights into the reaction kinetics and equilibrium.

Computational Elucidation of Catalytic Mechanisms

The unique steric and electronic properties of pentamethylphenyl ketones make them interesting substrates in catalysis. rsc.orgrsc.orgcolab.ws For example, their steric hindrance can prevent undesired side reactions. Computational studies can elucidate the mechanisms of catalytic reactions involving this compound. By modeling the interaction of the ketone with a catalyst, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways. This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Quantum Chemical Methods for Bond Dissociation Energies and Transition State Barriers

Quantum chemical methods, such as high-level ab initio calculations, can provide accurate values for bond dissociation energies (BDEs) and the heights of transition state barriers.

The C-Cl bond in this compound is a key reactive site. The BDE of this bond will determine the facility of reactions involving its cleavage, such as radical reactions or certain nucleophilic substitutions. Similarly, the BDE of the C-C bond between the carbonyl group and the pentamethylphenyl ring is important for understanding potential fragmentation pathways.

Calculating the transition state barriers for reactions such as the nucleophilic substitution of the chlorine atom by various nucleophiles would provide a quantitative measure of the reaction rates. This would allow for a direct comparison of the reactivity of this compound with other alpha-chloro ketones.

Advanced Spectroscopic and Structural Characterization Methodologies

Applications in Advanced Organic Synthesis and Materials Science

2-Chloro-1-(pentamethylphenyl)ethanone as a Key Synthetic Intermediate

The bifunctional nature of this compound, possessing two electrophilic sites at the α-carbon and the carbonyl carbon, makes it a highly reactive and valuable building block for the construction of more complex molecular architectures. nih.govwikipedia.org

The presence of the pentamethylphenyl group introduces significant steric hindrance, which can be exploited to control the stereochemical outcome of reactions. This steric influence, combined with the reactivity of the α-chloro ketone, allows for the diastereoselective synthesis of complex organic molecules. The bulky pentamethylphenyl group can direct incoming reagents to a specific face of the molecule, leading to the formation of a single or predominant stereoisomer. This level of control is highly desirable in the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is often crucial for efficacy.

Furthermore, the pentamethylphenyl moiety itself can be a key structural element in the target molecule or can be later modified. The unique electronic and steric properties of this group can impart desirable characteristics to the final product, such as increased stability or altered reactivity. nih.govrsc.org

This compound serves as a versatile precursor for a variety of substituted acetophenones and related ketones. The chlorine atom at the α-position is a good leaving group and can be readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of diverse functional groups at this position.

| Nucleophile | Resulting Functional Group | Product Class |

| Amines | α-Amino | α-Amino ketones |

| Alcohols/Phenols | α-Alkoxy/Aryloxy | α-Alkoxy/Aryloxy ketones |

| Thiols/Thiophenols | α-Thioalkyl/Thioaryl | α-Thioalkyl/Thioaryl ketones |

| Azides | α-Azido | α-Azido ketones |

| Cyanide | α-Cyano | α-Cyano ketones |

These resulting substituted ketones are themselves valuable intermediates in organic synthesis. For instance, α-amino ketones are precursors to various nitrogen-containing heterocycles and amino alcohols. The ability to introduce a wide array of functionalities makes this compound a strategic starting material for the synthesis of libraries of compounds for drug discovery and materials science research. The synthesis of chlorinated acetophenones is typically achieved by the chlorination of the corresponding substituted acetophenone (B1666503) with reagents like sulfuryl chloride. google.comgoogle.com

α-Haloketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govresearchgate.netnih.gov The dual electrophilicity of this compound allows it to react with binucleophiles to form various five- and six-membered heterocyclic rings.

One of the most common applications is in the Hantzsch thiazole (B1198619) synthesis, where it can react with a thiourea (B124793) or thioamide to form a thiazole ring. wikipedia.org Similarly, reaction with amidines can lead to the formation of imidazoles. The general reaction schemes are depicted below:

Thiazole Synthesis: Reaction with a thioamide.

Imidazole Synthesis: Reaction with an amidine.

Oxazole Synthesis: Reaction with an amide.

Pyrrole (B145914) Synthesis: In the Hantzsch pyrrole synthesis, it can react with a β-dicarbonyl compound and ammonia (B1221849) or a primary amine. wikipedia.org

The pentamethylphenyl group in these resulting heterocycles can influence their physical and biological properties, potentially leading to the discovery of new compounds with interesting applications.

Integration into Catalytic Systems

The unique electronic and steric properties of the pentamethylphenyl group in this compound suggest its potential for use in the development of novel catalytic systems.

While not extensively documented for this specific compound, molecules with similar structural features can be transformed into ligands for metal catalysts. The pentamethylphenyl group can act as a bulky "spectator" ligand, influencing the steric environment around a metal center. This steric bulk can be advantageous in controlling the selectivity of a catalytic reaction, for example, by creating a chiral pocket that favors the formation of one enantiomer over another in asymmetric catalysis.

The carbonyl group or the α-carbon could be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) that can bind to a metal center. The resulting ligand would combine the steric bulk of the pentamethylphenyl group with the electronic properties of the coordinating atom, potentially leading to catalysts with novel reactivity and selectivity.

This compound can serve as a substrate in various metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can be activated by a transition metal catalyst, such as palladium or nickel, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond.

A prime example is the Suzuki-Miyaura cross-coupling reaction, where the chloro-ketone could be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of an α-aryl or α-vinyl ketone.

| Coupling Partner | Catalyst System | Product Type |

| Arylboronic acid | Pd catalyst, base | α-Aryl ketone |

| Vinylboronic acid | Pd catalyst, base | α,β-Unsaturated ketone |

| Terminal alkyne | Pd/Cu catalyst, base (Sonogashira coupling) | α-Alkynyl ketone |

| Amine | Pd or Cu catalyst, base (Buchwald-Hartwig amination) | α-Amino ketone |

The steric hindrance from the pentamethylphenyl group could influence the efficiency and selectivity of these cross-coupling reactions. Overcoming this steric challenge might require the use of specialized ligands or reaction conditions. The successful application of this substrate in cross-coupling reactions would provide a powerful tool for the synthesis of highly substituted and sterically encumbered ketones.

Supramolecular Chemistry Applications

The distinct architecture of this compound, featuring a bulky, electron-rich aromatic ring and a reactive electrophilic center, presents theoretical possibilities for its use in supramolecular chemistry.

Design of Molecular Recognition Systems

Molecular recognition relies on specific non-covalent interactions between a host and a guest molecule. The pentamethylphenyl group of this compound could, in principle, participate in π-π stacking or hydrophobic interactions, serving as a recognition site for complementary aromatic or aliphatic guest molecules. The chloroacetyl group, following nucleophilic substitution with a suitable binding moiety (e.g., a crown ether, cyclodextrin, or a hydrogen-bonding unit), could anchor the recognition event.

Theoretical Design Principles for Molecular Recognition:

| Host Component Derived From Target Compound | Potential Guest Molecules | Primary Non-Covalent Interactions |

| Pentamethylphenyl Group | Aromatic Systems (e.g., nitroaromatics) | π-π Stacking, van der Waals forces |

| Modified Chloroacetyl Group (e.g., with crown ether) | Metal Cations (e.g., K+, Na+) | Ion-Dipole Interactions |

| Modified Chloroacetyl Group (e.g., with amide) | Carboxylic Acids, Amides | Hydrogen Bonding |

This table is a theoretical representation and is not based on published experimental data for this compound.

Self-Assembly and Nanomaterial Synthesis

Self-assembly is the spontaneous organization of molecules into ordered structures. The bulky nature of the pentamethylphenyl group could act as a significant steering group in self-assembly processes, preventing dense packing and potentially leading to the formation of porous or layered nanomaterials. If the chloro group is substituted with a functional unit capable of directional interactions (like hydrogen bonding or metal coordination), it could drive the formation of well-defined supramolecular architectures.

Hypothetical Self-Assembled Structures:

| Functionalized Derivative | Driving Interaction for Assembly | Potential Nanostructure |

| Diol Derivative | Hydrogen Bonding | 1D Chains or 2D Sheets |

| Carboxylate Derivative | Metal Coordination | Metal-Organic Frameworks (MOFs) |

| Bipyridyl Derivative | Metal Coordination | Supramolecular Cages or Polygons |

This table is a conceptual illustration of potential applications and is not supported by specific experimental results for the title compound.

Development of Novel Organic Materials

The reactivity of the α-chloro ketone functionality allows for the incorporation of the pentamethylphenyl moiety into larger polymeric or macromolecular structures. This could lead to the development of novel organic materials with tailored properties. The steric hindrance provided by the pentamethylphenyl group could impart unique characteristics such as increased solubility, amorphous nature, or altered thermal properties to the resulting materials.

For instance, its incorporation into polymer backbones could disrupt chain packing, leading to materials with lower crystallinity and potentially enhanced processability. The bulky group might also create microporosity within a material, which could be exploited in applications such as gas separation or storage. However, without specific experimental studies, these remain theoretical possibilities.

Future Research Directions

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of optically pure molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. Chiral α-haloketones are valuable building blocks due to their versatile reactivity. nih.gov Future research should prioritize the development of methods to synthesize 2-Chloro-1-(pentamethylphenyl)ethanone in a stereocontrolled manner, yielding specific enantiomers or diastereomers.

Key research objectives in this area include:

Asymmetric Chlorination: Investigating the use of chiral catalysts to direct the chlorination of a precursor, 1-(pentamethylphenyl)ethanone, to selectively produce either the (R) or (S) enantiomer of the target compound. This could involve exploring organocatalysts or chiral transition-metal complexes that can effectively control the stereochemistry at the α-position despite the steric bulk of the pentamethylphenyl group.

Kinetic Resolution: Developing enzymatic or chemical methods for the dynamic kinetic resolution of a racemic mixture of this compound. Biocatalysts, such as ketoreductases, have shown promise in the stereoselective reduction of similar α-chloro ketones to form chiral chlorohydrins, and this approach could be adapted to resolve the ketone itself. researchgate.net

Substrate-Controlled Synthesis: Designing synthetic routes starting from chiral precursors where the stereochemistry is already established. This would allow for the diastereoselective formation of more complex molecules derived from this compound. The challenge lies in identifying suitable chiral starting materials and reaction conditions that proceed with high fidelity. nih.gov

Exploration of Novel Catalytic Transformations Mediated by the Compound

Pentamethylphenyl (Ph) ketones have emerged as powerful motifs in organic synthesis, facilitating innovative chemical transformations that are often difficult to achieve with standard aromatic ketones. rsc.orgresearchgate.net The unique electronic and steric properties of the Ph group in this compound suggest it could play a crucial role in mediating novel catalytic processes.

Future explorations should focus on:

Hydrogen Borrowing Catalysis: Investigating the compound's potential as a precursor to catalysts for hydrogen borrowing (or hydrogen auto-transfer) reactions. This type of catalysis is a highly efficient, atom-economical process for forming carbon-carbon and carbon-nitrogen bonds. rsc.orgresearchgate.net

Acceptorless Dehydrogenation: Exploring its use in acceptorless dehydrogenation reactions, where alcohols are converted to carbonyl compounds without the need for an external hydrogen acceptor. The distinctive reactivity of Ph* ketones could be harnessed to facilitate these transformations under mild conditions. researchgate.net

Tandem and Cascade Reactions: Designing novel cascade reactions that leverage the dual reactivity of the α-chloro group and the ketone. The chloro-substituent can act as a leaving group in nucleophilic substitution reactions, while the carbonyl can participate in aldol (B89426) or other condensation reactions, potentially allowing for the rapid construction of complex molecular architectures in a single operation.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and molecular properties that are often difficult to probe experimentally. Applying advanced computational modeling to this compound can accelerate the discovery of its synthetic applications and catalytic potential.

Future computational studies could include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model the transition states and reaction pathways for its synthesis and subsequent transformations. This would provide a deeper understanding of how the bulky pentamethylphenyl group influences reactivity and stereoselectivity.

Prediction of Physicochemical Properties: Calculating key properties such as bond dissociation energies, electrostatic potential maps, and spectroscopic signatures. This data can help predict the compound's stability, reactivity hotspots, and aid in its characterization.

Rational Catalyst Design: Modeling the interaction of this compound with potential catalysts to rationally design more efficient and selective systems for the synthetic routes described in section 8.1. By simulating catalyst-substrate interactions, researchers can pre-screen potential candidates and prioritize experimental efforts.

Innovations in Sustainable and Green Chemical Syntheses

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.netsciencedaily.comox.ac.uk Future research on this compound should be firmly rooted in these principles.

Key areas for innovation in green synthesis include:

Use of Greener Reagents and Solvents: Developing synthetic protocols that replace hazardous chlorinating agents (e.g., chlorine gas) and conventional volatile organic solvents with more environmentally benign alternatives. google.com This includes exploring solid-supported reagents, electrochemical synthesis, or the use of bio-based solvents and deep eutectic solvents. researchgate.net

Biocatalysis and Enzymatic Routes: Engineering or discovering enzymes that can catalyze the synthesis or transformation of this compound. Biocatalysis operates under mild conditions (ambient temperature and pressure in aqueous media), offers exceptional selectivity, and is inherently sustainable. researchgate.net

Process Intensification: Implementing continuous flow chemistry for the synthesis of the compound. Flow reactors can offer superior control over reaction parameters, improved safety, higher yields, and easier scalability compared to traditional batch processes, contributing to a more efficient and sustainable manufacturing process. nih.gov

Data Tables

Table 1: Summary of Proposed

| Section | Research Direction | Potential Methodologies & Approaches | Desired Outcome |

|---|---|---|---|

| 8.1 | Enantioselective & Diastereoselective Synthesis | Organocatalysis, Chiral Transition-Metal Catalysis, Biocatalytic Kinetic Resolution | Access to optically pure stereoisomers for use as chiral building blocks. |

| 8.2 | Novel Catalytic Transformations | Hydrogen Borrowing Catalysis, Acceptorless Dehydrogenation, Tandem/Cascade Reactions | Discovery of new synthetic applications and efficient catalytic cycles mediated by the compound. |

| 8.3 | Advanced Computational Modeling | Density Functional Theory (DFT), Quantum Mechanical Methods, Molecular Dynamics | Deeper mechanistic insight, prediction of properties, and rational design of catalysts and experiments. |

| 8.4 | Sustainable & Green Syntheses | Biocatalysis, Flow Chemistry, Use of Green Solvents/Reagents, Electrochemical Methods | Development of environmentally friendly, safe, and efficient processes for synthesis and application. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(pentamethylphenyl)ethanone |

| Sulfuryl chloride |

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(pentamethylphenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via acylation of pentamethylbenzene derivatives using 2-chloroacetyl chloride. Key steps include:

- Reaction Setup : Conduct the reaction at 0°C in a biphasic system (e.g., dichloromethane and aqueous NaOH) to control exothermicity and minimize side reactions .

- Purification : Use liquid-liquid extraction followed by recrystallization (e.g., methanol) to isolate the product. Purity is assessed via HPLC (≥97% purity threshold) and confirmed by ¹H/¹³C NMR .

- Yield Optimization : Increase yields (44–78%) by employing a catalytic amount of KI in acetone under reflux (60°C) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and the α-chloro ketone (δ 4.2–4.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ 190–200 ppm) .

- Elemental Analysis : Verify C, H, Cl, and O content (e.g., C₁₃H₁₇ClO requires C 69.48%, H 7.62%, Cl 15.76%) .

- X-ray Crystallography : Recrystallize from methanol to obtain single crystals. Refinement with SHELXL software confirms bond angles and torsion angles (e.g., C-Cl bond length ~1.79 Å) .

Q. How should researchers handle this compound safely in the laboratory?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. The compound is lachrymatory and toxic upon ingestion (H301, H314 hazard codes) .

- Storage : Store in airtight containers at 4°C, away from strong oxidizers. Monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. How do pH and ionic strength influence the biocatalytic reduction of this compound?

Methodological Answer:

-

Experimental Design : Test Acinetobacter sp. or similar strains in phosphate buffer (pH 6.0–8.0) with varying ionic strengths (0.05–0.2 M).

-

Key Findings :

pH Ionic Strength (M) Yield (%) ee (%) 7.6 0.05 56.2 >99.9 7.6 0.2 55.8 >99.9 High stereoselectivity (>99.9% ee) persists across pH 6.0–8.0, but yield peaks at pH 7.6. Ionic strength has minimal impact, contrasting with other strains optimized at pH 5.5 .

Q. What strategies resolve contradictions in optimal reaction conditions across studies?

Methodological Answer:

- Data Analysis : Compare kinetic parameters (e.g., kcat, Km) under divergent conditions. For example, Guo et al. (pH 5.5) may use a different enzyme conformation vs. pH 7.6 in Acinetobacter sp. .

- Controlled Replication : Reproduce experiments with standardized substrates and assay protocols to isolate variables (e.g., enzyme source, substrate purity) .

Q. How can structure-activity relationship (SAR) studies be designed using this compound?

Methodological Answer:

- Derivatization : Synthesize analogs by substituting the pentamethylphenyl group with halogenated or hydroxylated aryl rings. Monitor bioactivity (e.g., antimicrobial, HDAC inhibition) .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or DFT calculations to study the electrophilicity of the α-chloro ketone in nucleophilic reactions .

Q. What challenges arise in achieving high enantiomeric excess (ee) during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Screen phosphine ligands (e.g., BINAP) or enzymes (e.g., ketoreductases) for asymmetric reduction. Optimize solvent polarity (e.g., THF vs. hexane) to enhance ee .

- Racemization Risk : Avoid prolonged heating (>60°C) during workup, which can racemize the product. Use low-temperature quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.